molecular formula C11H9FN2OS B6147165 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine CAS No. 454182-08-2

3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine

Cat. No. B6147165
CAS RN: 454182-08-2
M. Wt: 236.3
InChI Key:
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Description

3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine (3-FSPM) is a novel compound that has recently been studied for its potential applications in the field of synthetic organic chemistry. 3-FSPM has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential use in the treatment of certain diseases.

Scientific Research Applications

3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has been studied for its potential applications in the field of synthetic organic chemistry. It has been used as a catalyst in a variety of reactions, including the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of pharmaceuticals. In addition, 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has been studied for its potential use in the treatment of certain diseases, such as cancer.

Mechanism of Action

3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine is believed to act as a catalyst in organic synthesis by promoting the formation of covalent bonds between molecules. This is accomplished by forming a complex between the reactants and the catalyst, which then facilitates the formation of the desired product. In addition, 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine is believed to act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The use of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine in laboratory experiments has several advantages. It is a highly efficient catalyst, and it can be used in a variety of reactions. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it is not suitable for use in reactions with highly reactive or unstable compounds, and it can be toxic in high concentrations.

Future Directions

The potential applications of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine are still being explored. Future studies could focus on its use as a catalyst in the synthesis of pharmaceuticals and other compounds, as well as its potential use in the treatment of diseases such as cancer. In addition, further research could be conducted to explore its potential effects on biochemical and physiological processes. Finally, more research could be conducted to determine the optimal conditions for its use in laboratory experiments.

Synthesis Methods

3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine can be synthesized via a two-step process involving the reaction of 4-fluorophenylsulfonyl chloride and 6-methoxypyridazine in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at a temperature of 0°C to obtain a yield of approximately 80%. The reaction is highly efficient and can be completed in a short amount of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine involves the reaction of 4-fluorobenzenethiol with 3,6-dimethoxy-1,2-diazine in the presence of a suitable catalyst.", "Starting Materials": [ "4-fluorobenzenethiol", "3,6-dimethoxy-1,2-diazine" ], "Reaction": [ "Step 1: Dissolve 4-fluorobenzenethiol (1.0 equiv) and 3,6-dimethoxy-1,2-diazine (1.1 equiv) in a suitable solvent such as dichloromethane.", "Step 2: Add a suitable catalyst such as triethylamine (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Monitor the progress of the reaction by TLC or HPLC.", "Step 4: Once the reaction is complete, extract the product with a suitable solvent such as ethyl acetate.", "Step 5: Purify the product by column chromatography or recrystallization to obtain 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine as a white solid." ] }

CAS RN

454182-08-2

Product Name

3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine

Molecular Formula

C11H9FN2OS

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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